N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide
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Overview
Description
MP1104 is a synthetic organic compound known for its dual agonistic activity on kappa and delta opioid receptors. It has been studied for its potential therapeutic applications, particularly in pain management and opioid addiction treatment .
Preparation Methods
The synthesis of MP1104 involves the conjugation of a cyclic peptide with a small molecule opioid ligand. The preparation method includes the reaction of 3-chlorobicyclo[3.2.1]-3-octen-2-one with an alcohol under anhydrous conditions, catalyzed by a strong alkali . This method ensures high affinity and selectivity for the kappa opioid receptor .
Chemical Reactions Analysis
MP1104 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
MP1104 has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in the study of opioid receptor binding and activation.
Biology: Investigated for its role in modulating pain pathways and neurotransmitter release.
Medicine: Potential therapeutic agent for pain management and opioid addiction treatment.
Industry: Utilized in the development of new analgesics and opioid receptor modulators.
Mechanism of Action
MP1104 exerts its effects by binding to kappa and delta opioid receptors. This binding induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways. The activation of these pathways results in the modulation of pain perception and neurotransmitter release .
Comparison with Similar Compounds
MP1104 is compared with other opioid receptor agonists such as GL-I-30 and JDTic. Unlike these compounds, MP1104 exhibits a unique dual agonistic activity on both kappa and delta opioid receptors, providing a broader therapeutic index and reduced side effects . Similar compounds include:
- GL-I-30
- JDTic
- Naloxone
MP1104 stands out due to its potent and long-acting antinociceptive effects without the rewarding or aversive effects commonly associated with other opioid receptor agonists .
Properties
Molecular Formula |
C27H27IN2O3 |
---|---|
Molecular Weight |
554.4285 |
IUPAC Name |
N-((4R,4aR,7R,7aR,12bS)-3-(Cyclopropylmethyl)-9-hydroxy-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)-3-iodobenzamide |
InChI |
InChI=1S/C27H27IN2O3/c28-18-3-1-2-17(12-18)26(32)29-20-8-7-19-21-13-16-6-9-22(31)24-23(16)27(19,25(20)33-24)10-11-30(21)14-15-4-5-15/h1-3,6-9,12,15,19-21,25,31H,4-5,10-11,13-14H2,(H,29,32)/t19-,20+,21+,25-,27-/m0/s1 |
InChI Key |
WTIFKSFIQUZRRN-JXGKSYOJSA-N |
SMILES |
O=C(N[C@H]1[C@@](OC2=C(O)C=CC3=C24)([H])[C@@]54CCN(CC6CC6)[C@@](C3)([H])[C@]5([H])C=C1)C7=CC=CC(I)=C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MP1104; MP 1104; MP-1104 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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